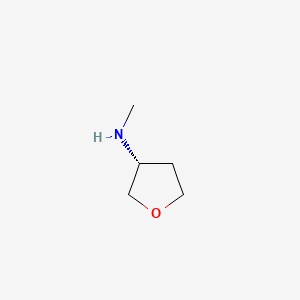

3-(R)-N-methyl-tetrahydrofuran-3-yl-amine

説明

Significance of Chiral Heterocycles in Advanced Synthetic Chemistry

Chiral heterocycles are cyclic compounds containing at least one atom other than carbon within the ring and possessing a non-superimposable mirror image. numberanalytics.com This property of chirality is fundamental in biological systems, where molecular recognition is highly specific. For instance, the therapeutic effect of a drug is often attributable to only one of its enantiomers, while the other may be inactive or even cause adverse effects. hilarispublisher.com Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development. hilarispublisher.comnih.gov

Heterocycles are the largest class of organic compounds, with a majority of pharmaceuticals and biologically active agrochemicals featuring a heterocyclic core. acs.org The three-dimensional arrangement of atoms in these chiral heterocyclic structures dictates their physical, chemical, and biological properties, including their reactivity and how they interact with biological targets. numberanalytics.com The development of methods to synthesize these complex chiral molecules with high stereocontrol is a major focus of contemporary organic chemistry research. researchgate.netacs.org

Overview of Tetrahydrofuran (B95107) Amine Motifs as Versatile Building Blocks

Within the broad family of chiral heterocycles, tetrahydrofuran (THF) rings are a common structural motif found in a wide array of natural products and synthetic compounds with significant biological activity. nih.govmdpi.com The incorporation of an amine group onto the THF scaffold creates a chiral tetrahydrofuran amine, a versatile building block that combines the structural features of a stable, flexible five-membered oxygen-containing ring with a key functional group for further chemical modifications.

The tetrahydrofuran ring can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. nih.gov The amine group provides a convenient handle for introducing a wide variety of substituents through reactions like amidation, alkylation, and arylation, allowing chemists to systematically modify a molecule's structure to optimize its properties. The constrained geometry of the THF ring can also impart a degree of conformational rigidity to a larger molecule, which can be advantageous for binding to a specific biological target. nih.gov The synthesis of complex tetrahydrofurans, including those bearing amino groups, has been an area of active research. rsc.org

Specific Focus on 3-(R)-N-methyl-tetrahydrofuran-3-yl-amine Stereoisomer in Academic Contexts

The specific stereoisomer, this compound, is a valuable chiral building block in synthetic organic chemistry. The "(R)" designation indicates the specific three-dimensional arrangement of the substituents around the chiral center at the 3-position of the tetrahydrofuran ring. The "N-methyl" indicates that a methyl group is attached to the nitrogen atom of the amine.

While detailed research findings on this specific compound are often embedded within broader studies, its utility can be inferred from the general importance of chiral amines and tetrahydrofuran motifs in medicinal chemistry. Chiral N-methyl amines are a frequent pharmacophore in many pharmaceuticals. acs.org The synthesis of such chiral amines is a significant area of research, with methods like asymmetric hydrogenation being developed to produce them with high enantioselectivity. acs.org

The synthesis of substituted 3-amino-tetrahydrofuran derivatives is of considerable interest for the preparation of medicinally relevant compounds. google.com The specific (R)-configuration of this compound makes it a useful precursor for the asymmetric synthesis of more complex molecules where the stereochemistry at that position is crucial for biological activity. Academic research often focuses on the development of efficient synthetic routes to such chiral building blocks and their incorporation into novel molecular scaffolds for biological evaluation. google.com The synthesis of related compounds, such as (R)-tetrahydrofuran-3-ylamine, highlights the importance of this class of chiral intermediates. caymanchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R)-N-methyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVZUXUQGFIYEK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680177 | |

| Record name | (3R)-N-Methyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292902-59-0 | |

| Record name | (3R)-N-Methyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 R N Methyl Tetrahydrofuran 3 Yl Amine and Analogues

Stereoselective Synthesis Strategies

The creation of a specific stereoisomer of 3-N-methyl-tetrahydrofuran-3-yl-amine requires precise control over the formation of the chiral center at the C3 position. Chemists employ a range of stereoselective synthesis strategies to achieve this, which can be broadly categorized into enantioselective methods for building the tetrahydrofuran (B95107) ring and diastereoselective methods for introducing the amine group.

Enantioselective Approaches to Tetrahydrofuran Ring Formation

Establishing the absolute stereochemistry of the tetrahydrofuran ring is a critical first step. This is often accomplished through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the enantioselective cyclization of acyclic precursors to form substituted tetrahydrofurans.

Gold-catalyzed reactions, for instance, have been described for the synthesis of 2-arylidene-3-aminotetrahydrofurans through the intramolecular nucleophilic cyclization of 3-aminopent-4-yn-1-ols. researchgate.net This method involves the activation of an alkyne by the gold catalyst, followed by the attack of a hydroxyl group to form the ring. researchgate.net Similarly, nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has proven effective for constructing chiral tetrahydrofuran rings. rsc.org Using a P-chiral bisphosphine ligand (DI-BIDIME) and triethylsilane as a reducing agent, this method can produce functionalized chiral tetrahydrofurans in excellent yields and high enantioselectivity. rsc.org

Lewis acid catalysis is another prominent strategy. rsc.org For example, copper(II) complexes with chiral bis(amino-alcohol)thiophene ligands can act as efficient Lewis acid catalysts in reactions like asymmetric Aldol and Domino Knoevenagel Michael cyclizations, which can be adapted to form heterocyclic structures. rsc.org Furthermore, formal [3+2] cycloadditions mediated by Lewis acids, such as the reaction between α-silyloxy aldehydes and styrenes, have been developed to produce substituted tetrahydrofuran-4-ols stereoselectively. nih.gov Ring expansion reactions of oxetanes, catalyzed by copper and a chiral diimine ligand, can also yield enantioenriched tetrahydrofuran-3-ones. nih.gov

| Catalyst System | Reaction Type | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Gold Catalyst | Intramolecular Cyclization | 3-Aminopent-4-yn-1-ols | Forms 2-arylidene-3-aminotetrahydrofurans via alkyne activation. | researchgate.net |

| Nickel / DI-BIDIME Ligand | Intramolecular Reductive Cyclization | O-alkynones | Achieves high yields (up to 99%) and enantioselectivity (>99:1 er). | rsc.org |

| Cu(MeCN)4PF6 / Chiral Diimine Ligand | Ring Expansion | α-diazoesters and oxetanes | Produces enantioenriched tetrahydrofuran-3-ones. | nih.gov |

| Lewis Acid (e.g., Sn(OTf)2) | [3+2] Annulation | Activated cyclopropanes and aldehydes | Provides highly substituted tetrahydrofurans with high diastereoselectivity. | nih.gov |

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This strategy involves covalently attaching a chiral molecule to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Pseudoephenamine has been demonstrated as a versatile chiral auxiliary, particularly for asymmetric alkylation reactions to form quaternary carbon centers, which can be a key step in building complex tetrahydrofuran precursors. nih.gov Amides derived from pseudoephenamine can be enolized and then alkylated with high diastereoselectivity. nih.gov Similarly, pyroglutamic acid has been employed as a chiral auxiliary in the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines, a strategy whose principles can be adapted for other heterocyclic systems. elsevierpure.com In this approach, a β-carboline protected with an acyl group derived from L-pyroglutamic acid reacts diastereoselectively with nucleophiles. elsevierpure.com

The use of chiral auxiliaries can also be applied to cycloaddition reactions. For example, tin(IV) chloride-mediated [3+2] cycloadditions of allylsilanes with α-keto esters bearing an optically active cyclitol (L-quebrachitol) as a chiral auxiliary afford tetrahydrofuran derivatives with a high level of diastereoselectivity. capes.gov.br The auxiliary can then be removed to yield optically pure silyl-substituted tetrahydrofurans. capes.gov.br

| Chiral Auxiliary | Reaction Type | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Pseudoephenamine | Asymmetric Alkylation | Alkylation of α,α-disubstituted pseudoephenamine amides. | High diastereoselectivity in forming quaternary carbon centers. | nih.gov |

| L-Pyroglutamic Acid Derivative | Asymmetric Addition | Diastereoselective reaction of a protected β-carboline with nucleophiles. | Forms asymmetric 1-substituted products. | elsevierpure.com |

| L-Quebrachitol | [3+2] Cycloaddition | Reaction of allylsilanes with α-keto esters bearing the auxiliary. | High diastereoselectivity in tetrahydrofuran formation. | capes.gov.br |

| (-)-Menthyl chloroformate | Directed ortho Metalation | Introduction of a carbonyl group into a pro-chiral metacyclophane. | Access to diastereomeric mixtures of planar chiral compounds. | rcsi.com |

Diastereoselective Control in Amine Introduction and Ring Closure

Once the core ring structure is being formed or is already in place, the introduction of the amine group must be controlled relative to existing stereocenters. This is a question of diastereoselectivity, which can be governed by the substrate itself or by the reagents used.

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by one or more pre-existing chiral centers in the substrate molecule. youtube.comyoutube.com This inherent chirality can create a facial bias, directing an incoming reagent to attack from the less sterically hindered face.

For example, in the synthesis of complex natural products containing tetrahydrofuran rings, such as the C15 acetogenins, chelate-controlled intramolecular amide enolate alkylation (IAEA) has been used. nih.govnih.gov The stereochemistry of the final product is dependent on the protecting groups used on the substrate, which influences the chelation and thus the trajectory of the intramolecular cyclization. nih.govnih.gov The size of substituents on the substrate can also significantly affect diastereoselectivity, with larger groups generally leading to greater selectivity. youtube.com The stereocontrolled construction of amino acid components found in natural products often starts from a chiral material, like Garner's aldehyde, where the existing stereocenter dictates the stereochemistry of subsequent additions and modifications. elsevierpure.com

In cases where the substrate's own stereochemistry does not provide sufficient control, or when the opposite diastereomer is desired, reagent-controlled methods are employed. This involves using a chiral reagent or catalyst to override the directing influence of the substrate's stereocenters.

An example of this is the use of Lewis acids to control diastereoselectivity in radical cyclizations to form tetrahydrofurans. While the uncatalyzed reaction might favor the trans-isomer, the addition of a Lewis acid like a trialkylaluminum can reverse the selectivity to favor the cis-isomer. diva-portal.org In the context of introducing an amine, copper-hydride (CuH) catalyzed reductive relay hydroamination allows for the installation of an amine with concomitant construction of a remote chiral center. nih.gov This process is often catalyst-controlled, meaning the chirality of the ligand on the copper catalyst determines the stereochemical outcome, even when the aminating reagent itself contains a stereocenter. nih.gov Similarly, the choice of Lewis acid in the ring contraction of 4,5-dihydro-1,3-dioxepins can lead to different diastereomers of 2,3,4-trisubstituted tetrahydrofurans with high selectivity. nih.gov

Chemoenzymatic and Biocatalytic Pathways

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods for the synthesis of chiral building blocks. These approaches offer high selectivity and operate under mild conditions.

Enzymatic reductive amination has emerged as a green and selective method for converting ketones into chiral amines with high optical purity. mdpi.com Biocatalysts like transaminases (TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms) are instrumental in the stereoselective synthesis of primary, secondary, and tertiary amines. mdpi.com For the synthesis of analogues, alcohol dehydrogenases have been employed for the asymmetric reduction of dihydro-3(2H)-furanone (tetrahydrofuran-3-one) to produce (S)-3-hydroxytetrahydrofuran, a key intermediate. swxzz.com One study identified an alcohol dehydrogenase from Aromatoleum aromaticum EbN1 (PED) that converts dihydro-3(2H)-furanone to (S)-3-hydroxytetrahydrofuran with over 99% conversion and a 90% enantiomeric excess (ee). swxzz.com This enzymatic step provides a chiral precursor that can be further elaborated to the desired amine.

Furthermore, transaminases are widely used for the synthesis of primary amines and recent advancements in protein engineering have expanded their substrate scope. mdpi.comnih.gov A robust transaminase from Shimia marina (SMTA) has demonstrated scalable amination of bio-based furanaldehydes, showcasing the potential for producing furfurylamines that can be subsequently hydrogenated to the corresponding tetrahydrofuran amines. nih.gov

| Enzyme Type | Substrate | Product | Key Findings | Reference |

| Alcohol Dehydrogenase (PED) | Dihydro-3(2H)-furanone | (S)-3-Hydroxytetrahydrofuran | >99% conversion, 90% ee, 74.7% isolated yield | swxzz.com |

| Transaminase (SMTA) | Bio-based furanaldehydes | Furfurylamines | High activity and broad substrate specificity, scalable | nih.gov |

| Reductive Aminase (RedAm) | Cyclic Ketones | Chiral alkylated amines | Engineered enzymes show >200-fold improvement | researchgate.net |

Classical and Modern Synthetic Routes

Reductive Amination Strategies to Tetrahydrofuran Amines

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This two-part process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine using a suitable reducing agent. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

For the synthesis of 3-(R)-N-methyl-tetrahydrofuran-3-yl-amine, a potential route involves the reductive amination of tetrahydrofuran-3-one with methylamine (B109427). While direct alkylation of amines can lead to over-alkylation, reductive amination offers a more controlled approach to obtaining secondary amines. masterorganicchemistry.com A study on the synthesis of 3-aminomethyl tetrahydrofuran, a close analogue, utilized the reductive amination of 3-formyltetrahydrofuran. In this process, the 3-formyltetrahydrofuran was reacted with ammonia (B1221849) and hydrogen over a hydroxyapatite-supported nickel catalyst at 40-60°C to yield the desired 3-aminomethyl tetrahydrofuran. google.com This demonstrates the feasibility of applying reductive amination to tetrahydrofuran-based carbonyl compounds.

Iron-catalyzed reductive aminations using paraformaldehyde as both a methylation and reducing agent have also been reported for the synthesis of N-methylamines, offering a convenient method that avoids high-pressure hydrogen. nih.gov

| Carbonyl Precursor | Amine | Reducing System | Product | Key Findings | Reference |

| 3-Formyltetrahydrofuran | Ammonia | H₂ / Ni-hydroxyapatite | 3-Aminomethyl tetrahydrofuran | High selectivity and efficiency of the catalyst. | google.com |

| General Ketones/Aldehydes | Primary/Secondary Amines | NaBH₃CN or NaBH(OAc)₃ | Secondary/Tertiary Amines | Avoids over-alkylation, versatile method. | masterorganicchemistry.com |

| Nitroarenes | N/A | Paraformaldehyde / Fe₂O₃/NGr@C | N,N-dimethylamines | Hydrogen-free, convenient for N-methylation. | nih.gov |

Ring-Opening Reactions of Epoxides or Other Cyclic Precursors

The ring-opening of epoxides with amines is a direct and widely used method for the synthesis of β-amino alcohols. datapdf.comnih.gov This reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the epoxide carbons. nih.gov The regioselectivity of the attack depends on the reaction conditions; under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon. youtube.com

A potential pathway to 3-amino-tetrahydrofuran derivatives involves the use of diepoxides. For instance, (R,R)-1,2:4,5-diepoxypentane is a chiral building block that can be employed in such syntheses. researchgate.netnih.gov The reaction of this diepoxide with a nucleophile like methylamine could theoretically lead to the formation of a substituted tetrahydrofuran ring containing an amino group. The intramolecular cyclization following the initial ring-opening would form the heterocyclic core. While specific examples for the synthesis of the target compound via this route are not detailed in the available literature, the general principle of using diepoxides for the synthesis of heterocyclic compounds is well-established. researchgate.net

Metal- and solvent-free protocols for the ring-opening of epoxides with amines have been developed, often mediated by an acid like acetic acid, providing β-amino alcohols in high yields and with excellent regioselectivity. datapdf.com

| Epoxide Precursor | Nucleophile | Catalyst/Conditions | Product Type | Key Findings | Reference |

| General Epoxides | Amines | Acetic acid (solvent-free) | β-Amino alcohols | High yield and regioselectivity, metal-free. | datapdf.com |

| Epoxypropane | Methylamine | Basic conditions | 1-(Methylamino)propan-2-ol | Attack at the less hindered carbon. | youtube.com |

| (R,R)-1,2:4,5-Diepoxypentane | Various Nucleophiles | N/A | Chiral building blocks | Versatile precursor for complex molecules. | researchgate.net |

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. nih.govrsc.org

The Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. nih.gov The Ugi reaction extends this by including a primary amine, yielding a bis-amide. scispace.com These reactions are highly valued for their ability to generate molecular diversity efficiently.

While specific applications of MCRs for the direct synthesis of this compound are not prominently reported, the general strategy can be adapted. For instance, a Passerini or Ugi reaction could be designed where one of the components contains a pre-formed tetrahydrofuran ring or a functionality that can be subsequently cyclized to form the ring. A study demonstrated the use of four-membered heterocyclic ketones in Passerini and Ugi reactions to generate pharmaceutically relevant scaffolds. rsc.org This suggests that a similar approach with a suitable tetrahydrofuran ketone could be a viable synthetic route.

| MCR Type | Reactants | Product Type | Key Features | Reference |

| Passerini | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Atom-economical, forms C-C and C-O bonds. | nih.gov |

| Ugi | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | High diversity, forms multiple new bonds. | scispace.com |

| Domino Reaction | 3-Oxo-4-(2-oxoindolin-3-ylidene) butanoates, Allenoates | Substituted Tetrahydrofurans | Lewis base catalyzed, high yield. | rsc.org |

Intramolecular Cyclization and Amination Techniques

Intramolecular cyclization is a key strategy for the synthesis of cyclic compounds, including tetrahydrofurans. nih.govorganic-chemistry.org These reactions often involve the formation of a carbon-oxygen bond through the attack of a hydroxyl group on an electrophilic carbon center within the same molecule.

One approach involves the intramolecular SN2 reaction of a hydroxyl nucleophile with a tethered leaving group, such as a halide or sulfonate. nih.gov Another powerful method is the intramolecular addition of an alcohol to an epoxide, a reaction frequently used in the synthesis of complex natural products. nih.gov

For the synthesis of substituted tetrahydrofurans, intramolecular SN' O-cyclization of alkoxides has been shown to be an efficient method with high stereoselectivity. datapdf.com This strategy involves the addition of a metallic or hydride reagent to a carbonyl group, followed by the intramolecular cyclization.

A flexible route to construct five- or six-membered heterocyclic rings involves the reaction of an imine with a bifunctional alkylating agent, followed by ring closure. orgsyn.org While a direct application to this compound is not explicitly detailed, these general principles of intramolecular cyclization provide a framework for its synthesis.

| Cyclization Strategy | Precursor Type | Key Transformation | Product | Key Features | Reference |

| Intramolecular SN2 | Hydroxy-halide/sulfonate | C-O bond formation | Tetrahydrofuran | Generates the heterocyclic ring. | nih.gov |

| Intramolecular Epoxide Opening | Epoxy-alcohol | C-O bond formation | Tetrahydrofuran | Widely used in natural product synthesis. | nih.gov |

| Intramolecular SN' Cyclization | Unsaturated Carbonyl | Addition and cyclization | Vinyl-tetrahydrofuran | High stereoselectivity. | datapdf.com |

| Intramolecular Hydroalkoxylation | γ-Hydroxy Alkenes | Pd-catalyzed C-O and C-C bond formation | Substituted Tetrahydrofurans | High diastereoselectivity. | organic-chemistry.org |

Hofmann Degradation and Related Rearrangements

The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. swxzz.comwikipedia.org The reaction typically proceeds by treating the amide with bromine or chlorine in the presence of a strong base. byjus.com An isocyanate is formed as an intermediate, which is then hydrolyzed to the amine. wikipedia.org

A patent describes the synthesis of (R)-tetrahydrofuran-3-amine via the Hofmann degradation of (R)-tetrahydrofuran-3-carboxamide. google.com This process involves the reaction of the amide with sodium hypobromite (B1234621) (generated in situ from bromine and sodium hydroxide) or sodium hypochlorite. The resulting (R)-tetrahydrofuran-3-amine can then be N-methylated to afford the target compound, this compound. This method is advantageous as it often proceeds with retention of configuration at the migrating carbon center.

The starting (R)-tetrahydrofuran-3-carboxamide can be prepared from (R)-tetrahydrofuran-3-carboxylic acid. One patented procedure involves reacting the carboxylic acid with thionyl chloride and then with ammonia to form the amide in high yield. google.com

| Starting Amide | Reagents | Intermediate | Product | Key Features | Reference |

| (R)-Tetrahydrofuran-3-carboxamide | Br₂/NaOH or NaOCl | Isocyanate | (R)-Tetrahydrofuran-3-amine | One-carbon degradation, retention of stereochemistry. | google.com |

| Primary Amide | Br₂ and alkali | Isocyanate | Primary Amine | General method for amine synthesis. | wikipedia.org |

| 3-Nitrobenzamide | Household bleach (NaOCl) | Isocyanate | 3-Nitroaniline | Avoids use of elemental bromine. |

N-Methylation and N-Functionalization Strategies

The introduction of a methyl group onto the nitrogen atom of (R)-tetrahydrofuran-3-amine and the formation of other N-substituted derivatives are pivotal steps that define the ultimate structure and properties of the target molecule. These transformations require precise control to maintain the stereochemical integrity of the chiral center.

Protecting Group Strategies in Amine Synthesis

In multi-step syntheses, protecting the amine functionality is often necessary to prevent it from undergoing unwanted reactions. acs.org The choice of protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its removal.

The amino group can be converted into a carbamate, which significantly reduces its nucleophilicity. researchgate.net Common amine protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is stable under basic and nucleophilic conditions but is readily cleaved with acid. Conversely, the Fmoc group is stable to acid but is removed under basic conditions. researchgate.net This differential reactivity allows for an "orthogonal" protecting group strategy, where one of two protected amines in a molecule can be selectively deprotected while the other remains intact. researchgate.net

Other protecting groups for amines include the benzyl (B1604629) (Bn) group and silyl (B83357) groups like tert-butyldimethylsilyl (TBDMS). wikipedia.org For hydroxyl groups, which are often present in precursors to tetrahydrofuran rings, protecting groups such as tetrahydropyranyl (THP) and tetrahydrofuranyl (THF) are useful. wikipedia.org These are typically installed under acidic conditions and can be removed under mild acidic conditions, offering an orthogonal strategy to other protecting groups used in the molecule. wikipedia.org

Formation of N-Substituted Derivatives

The synthesis of N-substituted derivatives of 3-aminotetrahydrofurans is essential for creating diverse chemical libraries for various applications, including as potential HIV-1 protease inhibitors. nih.gov These derivatives are typically formed by reacting the primary or secondary amine with a suitable electrophile.

A common transformation is the formation of amides through the reaction of the amine with carboxylic acids, acid chlorides, or esters. For instance, (R)-3-aminotetrahydrofuran can be reacted with various carboxylic acids to form a range of N-acyl derivatives. nih.gov The synthesis of N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide has been demonstrated, showcasing the formation of an amide bond from a tetrahydrofuran-based ester and an amine. acs.org These amide-coupling reactions often employ coupling agents or are catalyzed to improve efficiency. acs.org

The synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides has been achieved in high optical purity by reacting an activated carboxylic acid with a chiral 3-aminotetrahydrofuran (B1273345) derivative. nih.gov This highlights the importance of these N-functionalization reactions in building complex molecules with defined stereochemistry. nih.gov

Optimization of Reaction Conditions and Yields

The success of synthesizing stereochemically pure this compound and its analogues heavily relies on the optimization of reaction parameters. Solvent choice and catalyst/ligand systems are paramount in controlling reaction pathways, yields, and, most importantly, stereoselectivity.

Solvent Effects in Stereoselective Transformations

The solvent in which a reaction is conducted can have a profound impact on its outcome, influencing reaction rates, equilibria, and stereoselectivity. In the context of synthesizing chiral tetrahydrofurans, solvent effects are a key area of optimization.

For instance, in the N-H carbene-catalyzed asymmetric [3+2] annulation for synthesizing pyrazole-functionalized cyanides, a screening of solvents revealed significant differences in yield and enantioselectivity. As shown in the table below, dioxane was found to be the optimal solvent, providing a marked improvement over others like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and toluene (B28343). acs.org

| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 1 | DCE | 55 | 82 | acs.org |

| 2 | THF | 62 | 85 | acs.org |

| 3 | Toluene | 68 | 84 | acs.org |

| 4 | Dioxane | 74 | 90 | acs.org |

| 5 | CH₂Cl₂ | <5 | - | acs.org |

In other studies, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been employed as both a solvent and a promoter for the synthesis of substituted tetrahydrofurans from epoxides and alkenes, demonstrating the unique properties of specialized solvent systems. mdpi.com In certain palladium-catalyzed cycloadditions, while solvent changes between toluene and dichloromethane had a negligible effect on enantioselectivity, they did cause significant variations in yield. acs.org

Catalyst Development and Ligand Design for Enantiocontrol

The development of chiral catalysts and ligands is at the forefront of enantioselective synthesis. For the construction of chiral tetrahydrofuran rings, several catalytic systems have been developed that provide high levels of enantiocontrol.

A notable example is the asymmetric [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes. This reaction is effectively catalyzed by a magnesium-based Lewis acid complex, ((t)Bu-pybox)MgI₂, to produce highly enantioenriched tetrahydrofuran derivatives in good yields and as single diastereomers. acs.org The study highlighted that the tert-butyl group on the pybox ligand was crucial for achieving high selectivity and yield. acs.org

| Catalyst System | Reaction Type | Key Features | Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|

| ((t)Bu-pybox)MgI₂ | [3+2] Cycloaddition | Dynamic kinetic asymmetric transformation of racemic cyclopropanes. | up to 97:3 er | acs.org |

| Pd(0) / Phosphoramidite (B1245037) Ligand | [3+2] Cycloaddition | Cycloaddition of trimethylenemethane (TMM) with ketones. | up to 95% ee | organic-chemistry.org |

| Pd₂(dba)₃ / DPE-Phos | Intramolecular Olefin Insertion | Reaction of aryl bromides with γ-hydroxy alkenes. | ≥18:1 dr | organic-chemistry.org |

| Cu-catalyst / Chiral Ligand | Henry Reaction / Iodocyclization | Sequential one-pot reaction of γ,δ-unsaturated alcohols. | up to 97% ee | chemistryviews.org |

Palladium catalysis has also been instrumental in developing stereoselective routes to tetrahydrofurans. The use of palladium catalysts with phosphoramidite ligands has enabled the enantioselective cycloaddition of trimethylenemethane with ketones. organic-chemistry.org Another palladium-catalyzed method involves the reaction of aryl bromides with γ-hydroxy alkenes, where the choice of ligand, such as DPE-Phos, was found to be critical for improving yields and achieving high diastereoselectivity. organic-chemistry.org Furthermore, copper-catalyzed systems have been successfully applied to the sequential Henry reaction and iodocyclization of unsaturated alcohols to afford polysubstituted tetrahydrofurans with excellent enantioselectivities. chemistryviews.org These examples underscore the power of catalyst and ligand design in modern stereoselective synthesis.

Temperature and Pressure Influences on Stereoselectivity and Yield

In the stereoselective synthesis of this compound and its analogs, temperature and pressure are critical parameters that significantly impact both the reaction yield and the stereochemical outcome. The optimization of these conditions is essential for maximizing the formation of the desired (R)-enantiomer while minimizing side reactions and the formation of diastereomeric or enantiomeric impurities. The core of this synthesis often involves a reductive amination step, where a ketone precursor, 3-oxo-tetrahydrofuran, reacts with methylamine to form an intermediate imine, which is then reduced to the final amine product. The temperature and pressure under which this reduction is carried out can dictate the efficiency and selectivity of the process.

Detailed research findings from analogous reductive amination reactions provide valuable insights into how these parameters can be manipulated to achieve the desired synthetic outcome. For instance, studies on the synthesis of other chiral amines via heterogeneous catalytic reductive amination highlight a delicate balance between reaction rate, conversion, and selectivity as a function of temperature and pressure.

An illustrative example can be drawn from the synthesis of the β-adrenergic agonist ractopamine, which involves a reductive amination step. Research in this area has systematically investigated the influence of temperature and hydrogen pressure on the reaction's success. mdpi.com It was observed that an increase in temperature generally leads to a higher reaction rate and conversion of the starting materials. However, this often comes at the cost of reduced selectivity. For instance, increasing the temperature from 50 °C to 80 °C in one study resulted in a higher conversion rate but with a decrease in the selectivity towards the desired product. mdpi.com This is a common phenomenon where higher thermal energy can lead to the formation of undesired byproducts or promote side reactions.

Conversely, pressure, particularly in catalytic hydrogenations, plays a pivotal role in enhancing both the conversion and selectivity. In the aforementioned analogous synthesis, increasing the hydrogen pressure from 5 bar to 10 bar led to a significant improvement in the yield of the desired amine, from 6.3% to 86.6%. mdpi.com This is attributed to the increased concentration of hydrogen on the catalyst surface, which favors the desired reduction of the imine intermediate over competing side reactions.

The interplay between temperature and pressure is therefore a key aspect of process optimization. Mild temperatures are often preferred to maintain high stereoselectivity, while sufficient pressure is required to drive the reaction to completion with a good yield. The choice of catalyst also interacts with these parameters; for example, platinum and rhodium on carbon supports have been shown to be effective under mild conditions of 50 °C and 10 bar of hydrogen pressure. mdpi.com

The following interactive data table summarizes the findings from an analogous reductive amination study, illustrating the impact of temperature and hydrogen pressure on the conversion and yield of the desired amine product.

| Entry | Temperature (°C) | H2 Pressure (bar) | Conversion (%) | Yield (%) |

| 1 | 50 | 5 | - | 6.3 |

| 2 | 50 | 10 | >99 | 86.6 |

| 3 | 80 | 5 | >99 | 75.2 |

Data derived from an analogous reductive amination for the synthesis of ractopamine. mdpi.com

This data clearly demonstrates that a higher pressure at a moderate temperature (Entry 2) provides the optimal conditions for achieving a high yield of the desired product. While a higher temperature (Entry 3) also results in high conversion, the yield is compromised, indicating lower selectivity. These principles are directly applicable to the synthesis of this compound, where careful control of temperature and pressure will be paramount in achieving high yield and stereochemical purity.

Application of 3 R N Methyl Tetrahydrofuran 3 Yl Amine As a Chiral Building Block

Asymmetric Synthesis of Complex Molecules

The unique structural features of 3-(R)-N-methyl-tetrahydrofuran-3-yl-amine, namely the stereogenic center at the C3 position of the tetrahydrofuran (B95107) ring and the secondary amine, make it a valuable synthon for introducing chirality into larger molecules.

Incorporation into Nitrogen-Containing Heterocycles

The development of novel nitrogen-containing heterocyclic compounds is a major focus in medicinal chemistry. Chiral amines are frequently used as starting materials or key intermediates in the synthesis of these scaffolds. While direct examples of the incorporation of this compound into complex nitrogen-containing heterocycles are not extensively documented in peer-reviewed literature, the synthesis of related structures provides a clear precedent for its potential utility. For instance, the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid has been patented for the development of pharmacologically active agents. google.com This underscores the value of the 3-amino-tetrahydrofuran core in constructing biologically relevant molecules. General strategies for the synthesis of heterocycles often involve the reaction of chiral amines with suitable electrophiles to form new ring systems. beilstein-journals.orgamazonaws.com

Role as a Chiral Auxiliary or Ligand in Catalytic Systems

Chiral amines are widely employed as auxiliaries to control the stereochemical outcome of a reaction or as ligands in metal-catalyzed asymmetric transformations. In its capacity as a chiral auxiliary, the this compound moiety could be temporarily attached to a substrate, direct a stereoselective transformation on that substrate, and subsequently be cleaved.

Synthesis of Conformationally Constrained Analogues

The incorporation of rigid cyclic structures into drug candidates is a common strategy to reduce conformational flexibility, which can lead to improved binding affinity and selectivity for a biological target. The tetrahydrofuran ring is a prevalent motif in a vast number of natural products and bioactive molecules. nih.gov The synthesis of conformationally constrained analogues of known drugs or natural products could therefore benefit from the use of this compound. For example, a research endeavor focused on potent HIV-1 protease inhibitors utilized an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide as a P2-ligand, highlighting the utility of this scaffold in creating structurally defined and biologically active molecules. researchgate.net

Construction of Defined Stereochemical Motifs

The creation of specific stereochemical arrangements, such as quaternary stereocenters and adjacent stereocenters, is a formidable challenge in organic synthesis. Chiral building blocks play a crucial role in addressing this challenge.

Asymmetric Construction of Quaternary Stereocenters

A quaternary stereocenter is a carbon atom bonded to four different non-hydrogen substituents. The synthesis of such centers in an enantioselective manner is particularly difficult due to steric hindrance. nih.govjst.go.jprsc.orgnih.gov Chiral amines have been utilized in various strategies to construct these challenging motifs. jst.go.jpcore.ac.uk One approach involves the use of a chiral amine as a catalyst to control the facial selectivity of an attack on a prochiral substrate. Another strategy is to use a chiral amine as a building block that already contains a stereocenter, which then serves as a handle to direct the formation of the new quaternary center. While no specific examples detailing the use of this compound for this purpose have been published, the principles of asymmetric synthesis suggest its potential applicability in this area. For instance, iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl iodides has been shown to produce challenging quaternary stereocenters at the α-position of pyrrolidines and piperidines. acs.org

Diastereoselective Formation of Adjacent Stereocenters

Scaffold Diversity and Chemical Library Generation

The inherent structural features of this compound make it an attractive starting point for the creation of diverse molecular scaffolds. The presence of a secondary amine allows for a wide range of functionalization reactions, while the tetrahydrofuran ring imparts desirable physicochemical properties, such as improved solubility and metabolic stability, to the resulting derivatives.

Modular Synthesis Approaches

Modular synthesis, a strategy that involves the stepwise assembly of molecular fragments, is a powerful tool for the rapid generation of chemical libraries. The reactivity of the secondary amine in this compound allows for its incorporation into various molecular frameworks through a variety of chemical transformations.

One common modular approach involves the acylation of the secondary amine with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). This reaction is typically high-yielding and tolerant of a wide range of functional groups, allowing for the introduction of a multitude of substituents and the exploration of a broad chemical space. For instance, coupling with various substituted benzoic acids can introduce aromatic diversity, while reaction with aliphatic or heterocyclic carboxylic acids can explore different spatial arrangements and polarity.

Another modular strategy is reductive amination, where this compound is reacted with a library of aldehydes or ketones in the presence of a reducing agent. This approach provides access to a wide array of N-alkylated derivatives, enabling the systematic modification of the steric and electronic properties around the nitrogen atom.

Furthermore, the secondary amine can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the formation of C-N bonds with various aryl or heteroaryl halides, leading to the synthesis of complex scaffolds with extended aromatic systems. The modular nature of these reactions, where different amine and halide partners can be combined, is highly amenable to the generation of large and diverse chemical libraries.

The following table illustrates a conceptual modular synthesis approach for generating a library of derivatives from this compound:

| Reaction Type | Reactant A (from library) | Reactant B | Resulting Linkage | Potential for Diversity |

| Acylation | R-COOH | This compound | Amide | High (diverse R groups) |

| Reductive Amination | R-CHO | This compound | Tertiary Amine | High (diverse R groups) |

| Buchwald-Hartwig Amination | Ar-X (X=Br, I) | This compound | Aryl Amine | High (diverse Ar groups) |

Exploration of Structure-Activity Relationships in Derivatives (without biological activity implications)

The systematic derivatization of this compound through modular synthesis enables the exploration of structure-property relationships. By methodically altering the substituents on the core scaffold, one can investigate how these changes influence key physicochemical properties, which are critical determinants of a molecule's behavior in various chemical and physical environments.

Impact of N-Substituents on Physicochemical Properties:

The nature of the substituent attached to the nitrogen atom can significantly impact properties such as lipophilicity (logP), polarity (measured by topological polar surface area, TPSA), and basicity (pKa).

Lipophilicity (logP): Introducing non-polar, aliphatic, or aromatic groups through acylation or reductive amination will generally increase the lipophilicity of the resulting derivative. Conversely, incorporating polar functional groups, such as hydroxyl or carboxyl groups, will decrease lipophilicity and enhance aqueous solubility.

Topological Polar Surface Area (TPSA): The TPSA is a descriptor that correlates with hydrogen bonding potential and membrane permeability. The introduction of polar groups containing oxygen or nitrogen atoms will increase the TPSA, while the addition of purely hydrocarbon moieties will have a minimal effect on this parameter.

Basicity (pKa): The basicity of the tertiary amine can be modulated by the electronic nature of the N-substituent. Electron-withdrawing groups, such as acyl groups, will decrease the basicity of the nitrogen atom due to the delocalization of the lone pair of electrons into the carbonyl group. In contrast, electron-donating alkyl groups introduced via reductive amination will increase the basicity.

The following table provides a hypothetical analysis of how different N-substituents might influence the physicochemical properties of derivatives of this compound.

| Derivative | N-Substituent | Expected Change in logP | Expected Change in TPSA | Expected Change in pKa |

| N-Acetyl derivative | -C(O)CH₃ | Increase | Increase | Decrease |

| N-Benzoyl derivative | -C(O)Ph | Significant Increase | Increase | Significant Decrease |

| N-Benzyl derivative | -CH₂Ph | Significant Increase | No significant change | Increase |

| N-(2-Hydroxyethyl) derivative | -CH₂CH₂OH | Decrease | Increase | Increase |

By systematically synthesizing and analyzing libraries of such derivatives, a comprehensive understanding of the structure-property relationships can be established. This knowledge is invaluable for the rational design of new molecules with tailored physicochemical profiles for a wide range of chemical applications.

Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(R)-N-methyl-tetrahydrofuran-3-yl-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to achieve a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) spectra, which in turn confirms its molecular structure and stereochemistry.

1D NMR (¹H, ¹³C) for Connectivity and Functional Group Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the N-methyl protons, the protons of the tetrahydrofuran (B95107) ring, and the amine proton. The chemical shifts (δ) of the tetrahydrofuran ring protons are influenced by their proximity to the oxygen atom and the N-methylamino group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the N-methyl carbon, the quaternary carbon at the C3 position, and the three other carbons of the tetrahydrofuran ring (C2, C4, and C5). The chemical shifts provide evidence for the carbon skeleton and the presence of the key functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.3 - 2.5 | 30 - 35 |

| H2 | 3.6 - 3.9 | 65 - 70 |

| H3 | - | 60 - 65 |

| H4 | 1.8 - 2.2 | 35 - 40 |

| H5 | 3.7 - 4.0 | 70 - 75 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

Two-dimensional NMR experiments are instrumental in establishing the precise connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the proton network within the tetrahydrofuran ring. For instance, correlations between the protons on C2 and C4 with their respective geminal and vicinal neighbors would be observed, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the quaternary carbon at C3, which will show correlations to the N-methyl protons and the protons on C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the stereochemistry and conformation of a molecule by identifying protons that are close in space. For this compound, NOE correlations between the N-methyl group and specific protons on the tetrahydrofuran ring can help to establish their relative orientation and confirm the stereochemical assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₅H₁₁NO), the nominal molecular weight is 101.15 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 101. Characteristic fragmentation patterns for amines and ethers would be observed. A common fragmentation pathway for amines is the α-cleavage, which would involve the loss of a radical from the carbon adjacent to the nitrogen. For this compound, this could lead to the formation of a stable iminium ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 101 | [C₅H₁₁NO]⁺ (Molecular Ion) |

| 86 | [M - CH₃]⁺ |

| 72 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 58 | [CH₃NH=CHCH₃]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine should appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹. The C-O-C stretching of the tetrahydrofuran ring will give a strong absorption band in the region of 1050-1150 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-H vibrations of the tetrahydrofuran ring and the methyl group are typically Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (alkyl) | Stretch | 2850 - 3000 |

| C-O-C (ether) | Stretch | 1050 - 1150 |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and the three-dimensional structure of a crystalline compound. To apply this technique, a suitable single crystal of a salt of this compound, such as the hydrochloride or tartrate salt, would need to be grown.

The diffraction pattern of the crystal provides information on the arrangement of atoms in the crystal lattice. By solving the crystal structure, the precise bond lengths, bond angles, and torsion angles can be determined. Crucially, for a chiral compound, anomalous dispersion effects can be used to determine the absolute configuration at the chiral center (C3), confirming it as the (R)-enantiomer. The analysis would also reveal the preferred conformation of the tetrahydrofuran ring (e.g., envelope or twist conformation) and the orientation of the N-methylamino substituent in the solid state.

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is crucial. Chiral chromatography and optical rotation are the primary methods for this purpose.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is a powerful technique to separate the (R) and (S) enantiomers. The choice of the CSP is critical and often involves polysaccharide-based columns. By comparing the retention time of the sample to that of a racemic standard, the enantiomeric excess (e.e.) can be accurately determined.

Optical Rotation: As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property. The sign of the rotation (+ or -) and its magnitude are measured using a polarimeter. While the sign of rotation does not directly correlate with the (R/S) designation, a non-zero value confirms the presence of a single enantiomer in excess. The measured specific rotation can be compared to literature values if available, and the enantiomeric purity can be estimated.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and potential reaction pathways of molecules.

Electronic Structure AnalysisAn analysis of the electronic structure reveals the distribution of electrons within the molecule, which is fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like 3-(R)-N-methyl-tetrahydrofuran-3-yl-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO, conversely, would likely be distributed across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A molecular electrostatic potential (MESP) map would visualize the charge distribution, highlighting electron-rich areas (in red), such as around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and electron-poor areas (in blue), typically around the hydrogen atoms.

Table 6.1: Hypothetical Electronic Properties from DFT Calculations

| Property | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates energy of the most available electrons for reactions. |

| LUMO Energy | ~ +1.2 eV | Indicates energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | Reflects chemical reactivity and kinetic stability. |

| MESP Minimum | Localized on the Nitrogen Atom | Predicts the site for protonation and electrophilic attack. |

Note: The values in this table are illustrative and based on typical results for similar amine-substituted cyclic ethers. Actual values would require specific calculations.

Reaction Pathway Calculations and Transition State ModelingComputational methods can model the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products.researchgate.netThis involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.nih.govFor this compound, a potential reaction of interest could be its N-alkylation.

Calculations would model the approach of an alkyl halide (e.g., methyl iodide) to the amine. The reaction would proceed through a transition state where the N-C bond is partially formed and the C-I bond is partially broken. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. nih.gov Such calculations can provide insights into reaction feasibility and kinetics without the need for laboratory experiments. researchgate.net

Molecular Modeling and Conformation Analysis

The three-dimensional shape of a molecule is crucial to its properties and interactions. Molecular modeling techniques are used to determine the preferred conformations (spatial arrangements of atoms) of this compound.

Conformational Preferences of the Tetrahydrofuran (B95107) Ring and Amine SubstituentThe tetrahydrofuran (THF) ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry).rsc.orgThe energy barrier between these forms is low, allowing for rapid interconversion through a process called pseudorotation.rsc.org

For a substituted THF ring, the substituents will preferentially occupy positions that minimize steric strain. In this compound, the N-methylamine group at the C3 position will influence the ring's preferred pucker. Computational analysis would likely show a preference for a conformation where this bulky substituent occupies a pseudo-equatorial position to reduce steric interactions with the ring's hydrogen atoms. nih.gov Furthermore, the orientation of the N-methyl group itself is subject to rotational barriers, and calculations can identify the most stable rotamer.

Steric and Electronic Effects on Reactivity and SelectivitySteric and electronic effects are nonbonding interactions that dictate the reactivity and selectivity of chemical reactions.wikipedia.org

Steric Effects : The spatial bulk of the N-methylamine group and the THF ring itself create steric hindrance. wikipedia.org This hindrance can block or slow the approach of reagents to certain parts of the molecule, thereby controlling the regioselectivity and stereoselectivity of reactions. For example, in a reaction involving the amine, the THF ring would direct an incoming reagent to the less hindered face of the nitrogen atom.

Electronic Effects : The electron-donating nature of the nitrogen and oxygen atoms influences the molecule's reactivity. The lone pairs on these atoms increase the nucleophilicity of the molecule, particularly at the nitrogen site. The inductive effect of the electronegative oxygen atom in the THF ring can also influence the charge distribution and reactivity of adjacent atoms. organic-chemistry.org Computational models can quantify these effects by analyzing charge distributions and orbital interactions during a simulated reaction. researchgate.net

Docking and Dynamics Simulations (Focused on Molecular Recognition in Synthetic Contexts)

While often used in biological contexts, molecular docking and dynamics simulations can also model molecular recognition in synthetic chemistry, for instance, in the context of catalysis or self-assembly. dntb.gov.uanih.gov

In a synthetic context, one could simulate the interaction of this compound with a chiral catalyst. Docking would predict the most stable binding mode of the amine to the catalyst's active site. This initial static picture provides hypotheses about how the catalyst might differentiate between different approaches of a reactant.

Molecular dynamics (MD) simulations would then be used to study the time-dependent behavior of this amine-catalyst complex. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the molecule and the stability of its interactions with the catalyst over time. This can help rationalize the stereochemical outcome of a catalyzed reaction by showing which binding conformations are most stable and productive.

Table 6.2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Predictive Modeling for Synthetic Outcomes

Predictive modeling for the synthesis of complex chiral molecules such as this compound represents a significant application of computational chemistry. While specific, published predictive models exclusively for this compound's synthesis are not extensively detailed in public literature, the principles and methodologies are well-established through studies on analogous stereoselective reactions involving chiral amines and heterocyclic compounds. These models aim to forecast reaction outcomes like yield and enantioselectivity, thereby reducing the need for extensive empirical experimentation. bohrium.comarxiv.org The approaches primarily fall into two categories: machine learning (ML) models trained on reaction data and quantum chemical calculations that probe reaction mechanisms at a molecular level.

Machine Learning Models for Stereoselectivity

Machine learning has emerged as a powerful tool for quantitatively predicting the stereoselectivity of chemical reactions. bohrium.comarxiv.orgarxiv.org For a chiral amine like this compound, a key synthetic challenge is controlling the stereochemistry at the C3 position of the tetrahydrofuran ring. Predictive models are built by training algorithms on datasets from similar reactions. bohrium.com

These models utilize a variety of algorithms, including Random Forest, Support Vector Regression, and LASSO, to correlate molecular features with experimental outcomes. bohrium.comresearchgate.net The inputs for such a model would include a range of descriptors for the reactants, catalyst, and solvent. For a potential synthesis of this compound via reductive amination of a ketone precursor, these features could include:

Substrate Features: Steric parameters (e.g., Sterimol parameters) and electronic properties (e.g., calculated atomic charges) of the tetrahydrofuran-3-one precursor.

Reagent Features: Properties of the amine source (methylamine).

Catalyst Features: Descriptors for the chiral catalyst, such as the bite angle of ligands or the electronic properties of metal centers, which are crucial in asymmetric catalysis. arxiv.org

Solvent Features: Parameters like polarity, dielectric constant, and hydrogen bonding capacity.

The model's output is typically the predicted enantiomeric excess (e.e.) or the difference in the free energy of activation (ΔΔG‡) between the pathways leading to the (R) and (S) enantiomers. arxiv.org The table below illustrates the conceptual data structure for such a predictive model.

| Entry | Catalyst Descriptor (e.g., Ligand Bite Angle) | Substrate Steric Parameter (L-value) | Solvent Polarity | Predicted ΔΔG‡ (kcal/mol) | Predicted e.e. (%) for (R)-enantiomer |

|---|---|---|---|---|---|

| 1 | 92.5° | 3.1 | 0.38 (Toluene) | -2.1 | 95 |

| 2 | 92.5° | 3.1 | 0.89 (DCM) | -1.8 | 91 |

| 3 | 98.1° | 3.1 | 0.38 (Toluene) | -1.1 | 69 |

| 4 | 98.1° | 3.1 | 0.89 (DCM) | -0.9 | 59 |

This table is illustrative, demonstrating the type of data a machine learning model would use to predict synthetic outcomes for this compound. The values are hypothetical.

Quantum Chemistry and Mechanistic Insight

Alongside data-driven ML models, quantum chemical methods like Density Functional Theory (DFT) provide a physics-based approach to predicting synthetic outcomes. DFT is used to calculate the energies of reactants, intermediates, transition states, and products for competing reaction pathways. This allows for a detailed understanding of reaction mechanisms and selectivity. researchgate.net

For the synthesis of this compound, DFT could be applied to model key steps such as:

Asymmetric Reductive Amination: Calculating the transition state energies for the hydride attack on the (E) and (Z) iminium intermediates formed from tetrahydrofuran-3-one and methylamine (B109427). The energy difference between the diastereomeric transition states leading to the (R) and (S) products would determine the enantioselectivity.

N-methylation of a Precursor: If starting from (R)-tetrahydrofuran-3-yl-amine, DFT could model the N-methylation step to identify optimal reagents and conditions and predict potential side reactions, such as overalkylation. researchgate.net

By comparing the calculated activation energies (Ea) for the different pathways, the kinetically favored product can be predicted. The table below provides a hypothetical example of DFT results for a catalytic asymmetric synthesis.

| Pathway | Catalyst System | Transition State | Calculated Activation Energy (Ea, kcal/mol) | Predicted Major Enantiomer |

|---|---|---|---|---|

| Pro-(R) | Catalyst A | TS-A-R | 12.5 | (R) |

| Pro-(S) | Catalyst A | TS-A-S | 14.3 | |

| Pro-(R) | Catalyst B | TS-B-R | 15.1 | (S) |

| Pro-(S) | Catalyst B | TS-B-S | 14.2 |

This table is illustrative, showing how DFT calculations could compare the activation energies for pathways leading to the (R) and (S) enantiomers under different catalytic conditions. The values are hypothetical.

The integration of machine learning with quantum chemistry offers a particularly powerful strategy. DFT can be used to generate high-fidelity data on a smaller set of reactions, which then helps train more accurate and generalizable machine learning models for high-throughput screening of reaction conditions. This dual approach accelerates the discovery and optimization of synthetic routes for complex chiral molecules like this compound.

Q & A

Q. What are the primary synthetic routes for 3-(R)-N-methyl-tetrahydrofuran-3-yl-amine, and how do their yields and conditions compare?

Methodological Answer: The synthesis of this compound can be achieved via:

Amidation-Hofmann Degradation : Reacting tetrahydrofuran-3-formic acid with an amine precursor, followed by Hofmann degradation. This method offers high yields (~80–85%) and short reaction cycles (≤24 hours) under mild conditions (room temperature, aqueous base) .

Piperidine-Tetrahydrofuran Coupling : Using piperidine derivatives and tetrahydrofuran intermediates in a nucleophilic substitution reaction. This route requires anhydrous conditions and catalysts like Pd/C for hydrogenation, yielding ~70–75% .

Tosylate Formation : Converting the amine to a tosylate salt (e.g., (R)-3-aminotetrahydrofuran tosylate) for improved stability. This method involves sulfonic acid derivatives and achieves ~90% purity after recrystallization .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Advantages |

|---|---|---|---|

| Amidation-Hofmann | 80–85 | Aqueous base, RT | Scalable, high yield |

| Piperidine Coupling | 70–75 | Pd/C, H₂, anhydrous THF | Compatibility with chiral centers |

| Tosylate Formation | ~90 | TsCl, Et₃N, CH₂Cl₂ | Enhanced stability, easy isolation |

Q. How can researchers confirm the stereochemical purity of this compound?

Methodological Answer: Stereochemical validation requires:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Retention time shifts between enantiomers confirm purity .

- X-ray Crystallography : Resolve the crystal structure using software like WinGX to verify the (R)-configuration. Single crystals are grown via slow evaporation in ethanol/water mixtures .

- Optical Rotation : Compare the observed rotation ([α]D²⁵) with literature values (e.g., +15.2° for the pure (R)-enantiomer in methanol) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound is hazardous if inhaled or ingested .

- Ventilation : Work in a fume hood to avoid aerosolization.

- Storage : Store under nitrogen at 2–8°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of derivatives like N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd/C) to enhance coupling efficiency .

- Temperature Control : Perform reactions at 0–5°C to suppress byproduct formation (e.g., over-alkylation) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. For example, THF may favor ring-opening side reactions .

Q. Table 2: Common Byproducts and Mitigation

| Byproduct | Cause | Solution |

|---|---|---|

| Over-alkylated amine | Excess alkylating agent | Use stoichiometric reagents |

| Racemization | High temperature | Conduct reactions at ≤25°C |

| Tosylate hydrolysis | Moisture | Employ molecular sieves |

Q. How can contradictory biological activity data for this compound be resolved?

Methodological Answer: Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme assays) may stem from:

- Solvent Effects : DMSO at >1% can denature proteins. Use lower concentrations or alternative solvents (e.g., ethanol) .

- Enantiomeric Purity : Impure (R)-isomers may skew results. Validate purity via chiral HPLC before assays .

- Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and temperature (37°C) to match in vivo environments .

Q. What computational and experimental methods are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs). Parameterize the trifluoromethyl group’s electronegativity .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K𝒹) using immobilized target proteins .

- Metabolic Stability Assays : Incubate with liver microsomes and quantify degradation via LC-MS to assess pharmacokinetic profiles .

Q. How does the introduction of a trifluoromethyl group alter the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer: The trifluoromethyl group:

- Increases Lipophilicity : LogP rises by ~1.5 units, enhancing membrane permeability (measured via shake-flask method) .

- Boosts Metabolic Stability : Resistance to cytochrome P450 oxidation due to C-F bond strength .

- Alters pKa : The electron-withdrawing effect lowers the amine’s pKa by ~0.5–1.0 units (determined via potentiometric titration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。